molecular formula C17H20INO3S B5029872 5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B5029872
M. Wt: 445.3 g/mol
InChI Key: HXSXUJSROFOSDB-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenyl ring, followed by sulfonation and subsequent substitution reactions to introduce the tert-butyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-N-(4-bromophenyl)-2-methoxybenzenesulfonamide
  • 5-tert-butyl-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
  • 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide

Uniqueness

Compared to its analogs, 5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide exhibits unique reactivity due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Properties

IUPAC Name

5-tert-butyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO3S/c1-17(2,3)12-5-10-15(22-4)16(11-12)23(20,21)19-14-8-6-13(18)7-9-14/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSXUJSROFOSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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